2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide features a hexahydroquinazolinone core fused with a sulfanyl-acetamide moiety. The acetamide group is substituted with a 4-(trifluoromethyl)phenyl ring, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group . This structural motif is common in pharmaceutical agents targeting enzymes or receptors where hydrophobic interactions are critical.
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)10-5-7-11(8-6-10)21-14(24)9-26-15-12-3-1-2-4-13(12)22-16(25)23-15/h5-8H,1-4,9H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISPFFXPOICRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the trifluoromethylphenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethylphenyl moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce different quinazoline derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a hexahydroquinazoline core, which is known for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and may contribute to its biological properties.
Anticancer Activity
Research has demonstrated that derivatives of the hexahydroquinazoline scaffold exhibit significant anticancer properties. For instance, compounds structurally related to 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated several quinazoline derivatives for their anticancer activity against human tumor cells. The results indicated that specific modifications to the hexahydroquinazoline structure led to enhanced growth inhibition rates against multiple cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar compounds with the hexahydroquinazoline moiety exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a recent study, several derivatives were tested against common pathogens such as Mycobacterium smegmatis and Candida albicans. Some derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml . This suggests potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Emerging research has suggested that compounds based on the hexahydroquinazoline framework may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
Case Study: Neuroprotection Studies
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. These findings point towards a potential role in developing treatments for conditions like Alzheimer's disease .
Drug Design and Development
The unique structural features of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide make it a valuable candidate in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Insights into Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinazoline derivatives has provided insights into how modifications can optimize their pharmacological profiles. This information is crucial for the rational design of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanyl group and trifluoromethylphenyl moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The -CF₃ group in the target compound provides superior metabolic resistance compared to -OCH₃ () or -SO₂NH₂ () .
- Stereochemical Impact : Substituent positions (e.g., para vs. meta trifluoromethyl) significantly affect steric interactions, as seen in vs. the target compound .
- Biological Relevance : Sulfamoylphenyl analogs () are linked to antimicrobial activity, whereas trifluoromethylphenyl derivatives may favor CNS-targeted applications due to higher lipophilicity .
Biological Activity
The compound 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structure features a hexahydroquinazolin core linked to a sulfanyl group and an acetamide moiety, which may contribute to its biological activity. This article reviews the biological activities of this compound based on recent research findings.
- Molecular Formula : C17H16F3N3O2S
- Molecular Weight : Approximately 383.4 g/mol
- CAS Number : 933203-56-6
The unique combination of functional groups in this compound enhances its lipophilicity and may influence its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds often exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Xanthomonas oryzae | 156.7 µM |
| Xanthomonas axonopodis | 194.9 µM |
| Xanthomonas oryzae pv. oryzicola | 144.7 µM |
In studies, the compound demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis as evidenced by scanning electron microscopy (SEM) analyses .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. The trifluoromethyl group is known to enhance the binding affinity of compounds to cancer-related targets. For example, in vitro assays have indicated that the compound can inhibit certain cancer cell lines, though specific IC50 values are still under investigation.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The hexahydroquinazoline core is hypothesized to interfere with bacterial ribosomal function.
- Disruption of Cell Membrane Integrity : As observed in SEM studies, the compound causes significant morphological changes in bacterial cells.
- Targeting Kinases : Some derivatives have shown potential as kinase inhibitors, particularly in drug-resistant cancer models .
Case Studies and Research Findings
- Case Study on Antibacterial Activity :
- Anticancer Evaluation :
Q & A
Basic: What synthetic methodologies are recommended for constructing the quinazolinone core in this compound?
The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, reacting 2-aminobenzoic acid with urea or thiourea under acidic or thermal conditions generates the bicyclic structure. Functionalization at the 4-position (e.g., sulfanyl group introduction) can be achieved using sulfur nucleophiles, as demonstrated in analogous syntheses involving morpholine and sulfur reagents . Subsequent coupling with 4-(trifluoromethyl)phenyl acetamide derivatives requires careful optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) to ensure regioselectivity .
Basic: How should researchers validate the compound’s structural integrity post-synthesis?
Combined spectroscopic and chromatographic methods are critical:
- NMR : Analyze , , and spectra to confirm substituent positions and purity. The trifluoromethyl group () should exhibit a distinct triplet in -NMR .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]) to detect byproducts.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, particularly for the hexahydroquinazolinone ring’s conformation .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), assessing IC values. Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis induction .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, ensuring buffer compatibility with the compound’s solubility .
Advanced: How can conflicting bioactivity data across assays be systematically addressed?
Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Dose-response normalization : Compare IC values under standardized conditions (e.g., serum-free media).
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain assays skews results .
- Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .
Advanced: What computational tools are effective for predicting the compound’s reactivity in nucleophilic environments?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfur atoms prone to oxidation) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to rationalize structure-activity relationships .
- ADMET prediction : Use SwissADME or pkCSM to forecast solubility, metabolic pathways, and potential toxicity .
Advanced: How can process control strategies optimize yield during scale-up synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Membrane purification : Utilize nanofiltration to remove unreacted reagents and reduce chromatographic steps .
Basic: What safety protocols are essential when handling the trifluoromethylphenyl moiety?
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as acylating agents in the synthesis can be irritants .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with hazardous waste regulations .
Advanced: What mechanistic studies can elucidate the compound’s mode of action in cancer cells?
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Transcriptomics : Use RNA-seq to map pathways (e.g., apoptosis, cell cycle arrest) modulated by the compound.
- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation, linking oxidative stress to cytotoxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
